molecular formula C12H10Br2O2 B13086502 1,6-Dibromo-2,7-dimethoxynaphthalene

1,6-Dibromo-2,7-dimethoxynaphthalene

Cat. No.: B13086502
M. Wt: 346.01 g/mol
InChI Key: XORPVTGZIABOGW-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene and its derivatives are of paramount importance in organic synthesis due to their unique electronic and structural properties. numberanalytics.com The rigid, planar structure of the naphthalene core serves as a reliable scaffold for constructing complex, three-dimensional molecules. These derivatives are prevalent in many natural products and are key intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.comknowde.com For instance, the anti-inflammatory drug Naproxen and the non-steroidal anti-inflammatory drug Nabumetone are based on a naphthalene core. wikipedia.org The reactivity of the naphthalene ring allows for a variety of chemical transformations, making it a versatile starting point for creating highly functionalized and intricate molecular structures. rsc.orgacs.org The development of efficient synthetic methods to create specifically substituted naphthalenes is an ongoing area of research, driven by the need for novel compounds with tailored properties. google.com

Role of Halogenated and Alkoxylated Naphthalenes as Versatile Building Blocks

The introduction of halogen and alkoxy substituents onto the naphthalene scaffold dramatically expands its synthetic utility. Halogenated naphthalenes, particularly those containing bromine or iodine, are exceptionally valuable as building blocks in modern organic synthesis. The carbon-halogen bond serves as a reactive handle for a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. rsc.orgnih.govnih.gov These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. nih.govacs.org The strategic placement of halogen atoms on the naphthalene ring allows for selective functionalization, providing precise control over the final molecular architecture. researchgate.net

Alkoxylated naphthalenes, which contain one or more alkoxy (-OR) groups, are also crucial in synthetic chemistry. The alkoxy groups, such as the methoxy (B1213986) (-OCH3) group, are strong electron-donating groups that can influence the electronic properties of the naphthalene ring system. This modulation of electron density affects the reactivity of the ring towards electrophilic substitution and can tune the photophysical properties (e.g., fluorescence) of the molecule. google.com Alkoxy groups are key components in the design of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgmdpi.com The combination of both halogen and alkoxy substituents on a naphthalene core creates a highly versatile and functionalized building block with predictable reactivity at the halogenated sites and tailored electronic properties from the alkoxy groups.

Overview of 1,6-Dibromo-2,7-dimethoxynaphthalene within Contemporary Chemical Disciplines

This compound is a highly functionalized naphthalene derivative that, due to its specific substitution pattern, holds significant potential as a specialized building block in various areas of contemporary chemical research. While not as commonly cited as some other isomers, its structure suggests a key role in the synthesis of advanced materials and complex organic molecules.

The synthesis of this compound would likely start from a readily available precursor such as 2,7-dihydroxynaphthalene (B41206). orgsyn.orggoogle.com This precursor can be methylated to form 2,7-dimethoxynaphthalene (B1218487) using reagents like dimethyl sulfate (B86663). ontosight.ai Subsequent bromination of the 2,7-dimethoxynaphthalene core would then yield the target compound. The directing effects of the two methoxy groups would influence the positions of bromination.

The true value of this compound lies in its bifunctionality. The two bromine atoms at the 1- and 6-positions serve as reactive sites for sequential or double cross-coupling reactions. This allows for the precise introduction of various aryl, heteroaryl, or other organic fragments, making it an ideal monomer for the synthesis of conjugated polymers or dendrimers. nih.gov Such materials are of great interest in the field of organic electronics for applications in transistors, solar cells, and light-emitting diodes. rsc.orgbohrium.com

The 2,7-dimethoxy substitution pattern imparts specific electronic and solubility characteristics. The electron-donating methoxy groups can enhance the electron-rich nature of the naphthalene core, which is beneficial for creating materials with desirable charge-transport properties. ontosight.ai They also tend to increase the solubility of the molecule and its derivatives in common organic solvents, which is a crucial practical consideration for the synthesis and processing of materials. The specific 1,6-dibromo and 2,7-dimethoxy arrangement would lead to final products with unique steric and electronic properties compared to other isomers, potentially leading to novel material characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

Table 2: List of Chemical Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10Br2O2

Molecular Weight

346.01 g/mol

IUPAC Name

1,6-dibromo-2,7-dimethoxynaphthalene

InChI

InChI=1S/C12H10Br2O2/c1-15-10-4-3-7-5-9(13)11(16-2)6-8(7)12(10)14/h3-6H,1-2H3

InChI Key

XORPVTGZIABOGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC(=C(C=C2C=C1)Br)OC)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,6 Dibromo 2,7 Dimethoxynaphthalene

Established Synthetic Pathways for 1,6-Dibromo-2,7-dimethoxynaphthalene

The most logical and referenced approach to synthesizing this compound involves two key transformations: the selective bromination of a dihydroxynaphthalene precursor and the subsequent etherification of the hydroxyl groups.

However, the synthesis of the precursor, 1,6-dibromo-2,7-dihydroxynaphthalene, is well-established through the direct halogenation of 2,7-dihydroxynaphthalene (B41206). Research has shown that the reaction of 2,7-dihydroxynaphthalene with two molecular equivalents of bromine in glacial acetic acid yields a mixture of two dibromo derivatives: the 1,6-dibromo and 1,3-dibromo isomers. These isomers can then be separated by chromatography.

The 1,6-dibromo-2,7-dihydroxynaphthalene is typically eluted first from a silica (B1680970) column using benzene (B151609) as the eluent. This intermediate is the direct precursor for the final etherification step.

Reaction StepPrecursorReagents & SolventsKey ConditionsProductYield
Dibromination 2,7-DihydroxynaphthaleneBromine, Glacial Acetic Acid, Benzene (for chromatography)Bromine addition over 3 hours, followed by heating; separation via silica column chromatography.1,6-Dibromo-2,7-dihydroxynaphthaleneNot specified in literature

Once 1,6-dibromo-2,7-dihydroxynaphthalene is isolated, the final step is a Williamson ether synthesis to convert the two hydroxyl groups into methoxy (B1213986) groups. This is a standard and widely used method for preparing aryl ethers. The process typically involves treating the dihydroxy compound with a methylating agent, such as dimethyl sulfate (B86663) (DMS) or methyl iodide, in the presence of a base.

The base, commonly sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions, which then attack the methylating agent. The reaction is usually carried out in a suitable solvent like acetone, ethanol, or a biphasic system with a phase-transfer catalyst. For the related methylation of 1,6-dihydroxynaphthalene, an improved process using dimethyl sulfate with sodium hydroxide in the presence of a phase-transfer catalyst and a reducing agent (Na₂S₂O₄) under a nitrogen atmosphere has been shown to produce high yields. chemicalbook.com A similar approach would be applicable for the synthesis of this compound from its dihydroxy precursor.

Reaction StepPrecursorReagents & SolventsKey ConditionsProductRepresentative Yield
O-dimethylation 1,6-Dibromo-2,7-dihydroxynaphthaleneDimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt), Solvent (e.g., acetone, petroleum ether)Reaction at 50–60 °C under an inert atmosphere (N₂). chemicalbook.comThis compound>99% (based on analogous methylation of 1,6-DHN) chemicalbook.com

Synthesis of Related Dibromo-dimethoxynaphthalene Isomers as Methodological Analogues

The synthetic strategies for other dibromo-dimethoxynaphthalene isomers provide valuable context and methodological comparisons for the preparation of the 1,6-dibromo isomer.

The synthesis of the 1,8-dibromo isomer follows a similar two-step pathway involving selective bromination followed by etherification. It has been reported that 2,7-dihydroxynaphthalene can be selectively brominated at the 1 and 8 positions. Following the isolation of the 1,8-dibromo-2,7-dihydroxynaphthalene intermediate, a standard etherification reaction, for example using an alkyl halide and a base, would yield the desired dimethoxy product. The synthesis of the related 2,7-diisopropoxy-1,8-dibromonaphthalene was achieved in two steps from 2,7-dihydroxynaphthalene, confirming the viability of this synthetic sequence. researchgate.net

The synthesis of 2,6-dibromo-3,7-dimethoxynaphthalene has been cited in the literature as a precursor for more complex molecules. rsc.org The preparation proceeds from 2,6-dihydroxynaphthalene, which is first methylated to 2,6-dimethoxynaphthalene (B181337). This intermediate is then subjected to bromination. The reaction of 2,6-dimethoxynaphthalene with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) leads to the formation of 2,6-dibromo-3,7-dimethoxynaphthalene.

Reaction StepPrecursorReagents & SolventsKey ConditionsProduct
Dibromination 2,6-DimethoxynaphthaleneN-Bromosuccinimide (NBS), Dimethylformamide (DMF)Reaction at 0 °C to room temperature.2,6-Dibromo-3,7-dimethoxynaphthalene

The synthesis of other isomers highlights the diversity of substitution patterns achievable. For instance, 3,6-dibromo-2,7-dimethoxynaphthalene can be prepared from the corresponding 3,6-dibromo-2,7-dihydroxynaphthalene via methylation. The dihydroxy precursor is obtained by the reduction of 1,3,6-tribromo-2,7-dihydroxynaphthalene.

Another example is the synthesis of 1,6-dibromo-2-methoxynaphthalene , which can be prepared by generating bromine in situ from hydrogen bromide and hydrogen peroxide in the presence of 2-methoxynaphthalene (B124790). nih.gov This method demonstrates a direct bromination approach on a mono-methoxylated naphthalene (B1677914) ring.

CompoundPrecursorKey ReagentsSynthetic Note
3,6-Dibromo-2,7-dimethoxynaphthalene 3,6-Dibromo-2,7-dihydroxynaphthaleneMethylating agent (e.g., DMS), BaseThe dihydroxy precursor is synthesized via reduction of a tribromo-dihydroxy intermediate.
1,6-Dibromo-2-methoxynaphthalene 2-MethoxynaphthaleneHBr, H₂O₂Demonstrates direct bromination via in situ bromine generation. nih.gov

Functional Group Interconversion Strategies for Naphthalene Core Modification

The presence of both bromo and methoxy functional groups on the this compound scaffold allows for a variety of subsequent chemical transformations. These functional group interconversions are pivotal for the synthesis of more complex molecules and for the exploration of novel chemical space. The bromine atoms, in particular, serve as versatile handles for cross-coupling reactions and the introduction of new functionalities.

One of the most powerful strategies for modifying the naphthalene core of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboronic acid or ester. nih.govnih.gov This methodology is widely used for the synthesis of biaryl compounds. For instance, the Suzuki-Miyaura coupling of a similar compound, 2,6-dibromo-3,7-dimethoxynaphthalene, with phenylboronic acid has been successfully demonstrated. nih.gov A similar double Suzuki-Miyaura cross-coupling reaction with this compound would allow for the introduction of two new aryl or vinyl substituents at the 1 and 6 positions. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., Na₂CO₃ or Ba(OH)₂), and a suitable solvent system like THF/water or DMA/water. nih.govresearchgate.net

Another important functional group interconversion is the lithium-halogen exchange , followed by reaction with an electrophile. Treatment of this compound with an organolithium reagent, such as n-butyllithium, would result in the formation of a monolithio or dilithio intermediate. These highly reactive organolithium species can then be quenched with various electrophiles. For example, reaction with carbon dioxide would lead to the formation of the corresponding carboxylic acids. This strategy has been employed to convert 3,6-dibromo-2,7-dimethoxynaphthalene into 2,7-dimethoxynaphthalene-3,6-dicarboxylic acid. publish.csiro.au This transformation provides a route to introduce carboxylic acid functionalities, which can be further modified.

The bromine atoms on the naphthalene core can also potentially undergo nucleophilic aromatic substitution (SNA r) reactions, although this is generally less facile for aryl bromides compared to activated systems. The regioselectivity of such substitutions on polybrominated naphthalene systems can be influenced by the solvent and the presence of additives. nih.gov While direct nucleophilic displacement of the bromide ions in this compound would require harsh conditions or specific activating groups, this pathway remains a possibility for introducing heteroatom nucleophiles.

The methoxy groups also offer opportunities for functional group interconversion. Demethylation of the methoxy groups would regenerate the dihydroxyl functionalities. This can be achieved using reagents like boron tribromide (BBr₃). The resulting 1,6-dibromo-2,7-dihydroxynaphthalene can then be used in further reactions, such as the synthesis of esters or other ethers.

The following table summarizes some of the key functional group interconversion strategies applicable to this compound:

Reaction TypeReagents and ConditionsProduct Functional Group
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseAryl, Vinyl
Lithium-Halogen Exchangen-BuLi, then E⁺ (e.g., CO₂)Carboxylic Acid, etc.
Nucleophilic Aromatic SubstitutionNucleophile, specific conditionsAmine, Alkoxy, etc.
DemethylationBBr₃Hydroxyl

These functional group interconversion strategies highlight the synthetic utility of this compound as a versatile building block in organic synthesis, enabling the construction of a wide range of more complex and functionally diverse naphthalene derivatives.

Reactivity and Transformation Pathways of 1,6 Dibromo 2,7 Dimethoxynaphthalene

Halogen-Mediated Cross-Coupling Reactions

The bromine substituents at the C1 and C6 positions are key functional groups that enable the construction of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for building complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. google.com This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. ntu.edu.tw For 1,6-dibromo-2,7-dimethoxynaphthalene, the two bromine atoms can be sequentially or simultaneously replaced, allowing for the synthesis of a diverse range of biaryl and other coupled products. nih.gov

The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. publish.csiro.au The reaction's success is attributed to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing byproducts. google.com

In the context of synthesizing derivatives from this compound, a variety of aryl, heteroaryl, alkenyl, or alkyl boronic acids can be employed to introduce new substituents at the 1- and/or 6-positions. This strategy is valuable for creating libraries of compounds for applications in materials science and medicinal chemistry. google.comnih.gov A double cross-coupling can be achieved to form teraryl systems, which are of interest as precursors for more complex structures. nih.gov

Table 1: Typical Components and Conditions for Suzuki-Miyaura Coupling of Dibromoarenes
ComponentExampleFunction
Aryl HalideThis compoundElectrophilic partner
Organoboron ReagentPhenylboronic acid, 4-methylphenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the C-C bond formation
BaseK₂CO₃, K₃PO₄, Ba(OH)₂Activates the organoboron reagent
SolventDioxane/H₂O, Toluene, N,N-Dimethylacetamide (DMA)Reaction medium

Beyond the Suzuki-Miyaura reaction, the bromine atoms of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions to form different types of chemical bonds. nih.gov These reactions expand the synthetic utility of this dibromonaphthalene scaffold. nih.govnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylethyne derivative. It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.

Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene, resulting in a substituted naphthalene (B1677914) with a vinyl group.

Stille Coupling: In this reaction, an organotin reagent (organostannane) is coupled with the aryl bromide. It is a versatile method for C-C bond formation with a high tolerance for various functional groups.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. These reactions are often very fast and highly selective. nih.gov

Kumada-Corriu Coupling: This involves the reaction of the aryl bromide with a Grignard reagent (organomagnesium halide). In addition to palladium, nickel or iron catalysts are often used for this type of coupling. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for this compound
Reaction NameCoupling PartnerBond FormedTypical Product
Suzuki-MiyauraOrganoboron compoundC(sp²)-C(sp²), C(sp²)-C(sp³)Biaryl or Alkyl-aryl derivative
SonogashiraTerminal alkyneC(sp²)-C(sp)Alkynylnaphthalene derivative
HeckAlkeneC(sp²)-C(sp²)Alkenylnaphthalene derivative
StilleOrganotin compoundC(sp²)-C(sp²), C(sp²)-C(sp³)Biaryl or Alkyl-aryl derivative
NegishiOrganozinc compoundC(sp²)-C(sp²), C(sp²)-C(sp³)Biaryl or Alkyl-aryl derivative

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms on the naphthalene ring can be displaced by strong nucleophiles, particularly if the aromatic ring is activated by electron-withdrawing groups or under specific reaction conditions. While the methoxy (B1213986) groups are electron-donating, nucleophilic aromatic substitution (SNAr) can still be induced. For instance, studies on the related 1,3-dibromonaphthalene (B1599896) have shown that it can react with nucleophiles like sodium methoxide (B1231860) to yield dimethoxynaphthalene or with copper cyanide to produce dicyanonaphthalene. researchgate.net This suggests that this compound could undergo similar transformations with potent nucleophiles such as alkoxides, amides, or thiolates, allowing for the introduction of oxygen, nitrogen, or sulfur functionalities at the 1- and 6-positions.

Electrophilic Aromatic Substitution Reactions

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. The methoxy groups at C2 and C7 are strongly activating, ortho-, para-directing groups. The bromine atoms at C1 and C6 are deactivating but are also ortho-, para-directing.

On the parent 2,7-dimethoxynaphthalene (B1218487) ring, the most activated positions for electrophilic attack are C1, C3, C6, and C8. Research on the bromination of 2,7-dihydroxynaphthalene (B41206) confirms that substitution occurs preferentially at the 1- and 6-positions to give 1,6-dibromo-2,7-dihydroxynaphthalene. publish.csiro.au Since the target compound is already brominated at these highly activated sites, further electrophilic substitution would be expected to occur at the remaining vacant positions, primarily C3 and C8.

Common electrophilic substitution reactions include:

Nitration: Using reagents like nitric acid in sulfuric acid, a nitro group (-NO₂) can be introduced onto the ring. Nitration of the related 2,3-dimethoxynaphthalene (B160810) yields a mixture of mononitro products. rsc.org

Halogenation: Further bromination or chlorination could potentially introduce a third halogen atom at the C3 or C8 position.

Friedel-Crafts Reactions: These reactions introduce alkyl (alkylation) or acyl (acylation) groups. wikipedia.org Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) has been studied, demonstrating that acyl groups can be added to the naphthalene ring. ntu.edu.tw For this compound, acylation would likely occur at one of the more accessible and activated positions.

Oxidation and Reduction Chemistry

The electron-rich 2,7-dimethoxynaphthalene core is susceptible to oxidation. Under appropriate conditions, dimethoxynaphthalenes can be transformed into naphthoquinones, which are an important class of compounds with diverse biological activities. The synthesis of 6,7-dibromo-1,4-naphthoquinone has been achieved through a multi-step process starting from 2,3-dibromonaphthalene, which involved oxidation with Fremy's salt in the final step. rsc.org By analogy, the oxidation of this compound would be expected to yield a dibromonaphthoquinone. This transformation typically involves the oxidative demethylation of the methoxy groups to form carbonyl functionalities. The likely product would be 1,6-dibromo-2,7-naphthoquinone, although other isomers are possible depending on the oxidant and reaction conditions.

Reductive Debromination Studies

Reductive debromination is a crucial reaction for the selective removal of bromine atoms from polyhalogenated aromatic compounds. While specific studies detailing the reductive debromination of this compound are not extensively documented in the available literature, the reactivity of the closely related precursor, 1,6-dibromo-2-naphthol (B94854), provides valuable insight into this transformation.

Research on 1,6-dibromo-2-naphthol has shown that selective hydrodebromination at the 1-position can be achieved. This process is typically carried out using an alkali metal sulfite, such as sodium sulfite, in an aqueous or aqueous-alcoholic solvent system. The preferential removal of the bromine atom at the 1-position is attributed to the higher reactivity of the α-position of the naphthalene ring compared to the β-position. Following this selective monodebromination, the resulting 6-bromo-2-naphthol (B32079) can be methylated to produce 6-bromo-2-methoxynaphthalene. This two-step process, involving reduction and subsequent methylation, highlights a potential pathway for the synthesis of mono-brominated derivatives from the dibrominated precursor.

Lithium-Halogen Exchange and Subsequent Derivatization

Lithium-halogen exchange is a powerful and widely utilized method in organic synthesis for the conversion of aryl halides into organolithium species. These intermediates can then be reacted with a variety of electrophiles to introduce new functional groups. The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), is an expected and feasible transformation.

Studies on the regioselectivity of lithium-halogen exchange in dibromonaphthalenes, such as 1,7-dibromonaphthalene, have demonstrated that the exchange typically occurs preferentially at the α-position (position 1) over the β-position. nih.gov This selectivity is attributed to the greater kinetic acidity of the proton at the α-position and the stabilization of the resulting organolithium intermediate. Therefore, it is anticipated that the treatment of this compound with n-BuLi would selectively form 1-lithio-6-bromo-2,7-dimethoxynaphthalene.

This highly reactive organolithium intermediate serves as a nucleophilic carbon source and can be trapped by a range of electrophiles. For example, quenching the reaction with a proton source like methanol (B129727) (MeOH) would result in the formation of the monobrominated product, 6-bromo-2,7-dimethoxynaphthalene. Alternatively, reaction with other electrophiles could lead to the introduction of various substituents at the 1-position.

The table below illustrates the potential derivatization of this compound following a selective lithium-halogen exchange at the 1-position. It is important to note that while the formation of the organolithium intermediate is confirmed in the literature, specific examples of its subsequent derivatization with various electrophiles, including corresponding yields, are not detailed in the currently available research.

ElectrophileReagentPotential Product
ProtonMeOH6-Bromo-2,7-dimethoxynaphthalene
Carbon DioxideCO26-Bromo-2,7-dimethoxy-1-naphthalenecarboxylic acid
Aldehyde/KetoneRCHO / RCOR'(6-Bromo-2,7-dimethoxynaphthalen-1-yl)(R)methanol / (6-Bromo-2,7-dimethoxynaphthalen-1-yl)(R)(R')methanol
Silyl HalideR3SiCl(6-Bromo-2,7-dimethoxynaphthalen-1-yl)trimethylsilane

Advanced Spectroscopic Characterization and Structural Elucidation of 1,6 Dibromo 2,7 Dimethoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis of Methoxy (B1213986) and Aromatic Protons

The ¹H NMR spectrum of 1,6-dibromo-2,7-dimethoxynaphthalene is characterized by distinct signals corresponding to the methoxy and aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the methoxy (-OCH₃) and bromine (-Br) substituents on the naphthalene (B1677914) core.

Methoxy Protons: The two methoxy groups are chemically equivalent due to the molecule's symmetry. They are expected to give rise to a single, sharp singlet in the ¹H NMR spectrum. The electron-donating nature of the oxygen atom shields the methoxy protons, placing their signal in the typical range for such groups, generally around 3.9-4.0 ppm. For instance, the methoxy protons in the related compound 1-methoxy-4-(trimethylsilyl)naphthalene appear at 4.00 ppm. mdpi.com

Aromatic Protons: The naphthalene ring contains four aromatic protons. Due to the substitution pattern, there are three distinct aromatic proton environments. The signals for these protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, a characteristic of aryl protons. libretexts.org The precise chemical shifts are dictated by the interplay of the electron-donating methoxy groups and the electron-withdrawing bromine atoms. The bromine atoms exert a deshielding effect, which tends to shift the signals of nearby protons to a higher frequency (further downfield). nih.gov In the similar compound 1,6-dibromo-2-naphthol (B94854), aromatic protons resonate in the range of 7.238 to 7.885 ppm. chemicalbook.com Based on these principles, the expected chemical shifts for the aromatic protons of this compound can be predicted.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-OCH₃~3.95Singlet (s)Signal integrates to 6 protons, representing two equivalent methoxy groups.
H-3, H-8~7.1-7.3Singlet (s)These protons are ortho to the methoxy group and meta to the bromine atom.
H-4~7.7-7.9Doublet (d)This proton is ortho to a bromine atom, leading to significant deshielding.
H-5~7.9-8.1Doublet (d)This proton is ortho to a bromine atom and experiences the strongest deshielding effect.

Carbon (¹³C) NMR Spectroscopic Investigations

¹³C NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. The spectrum of this compound would display signals for each unique carbon atom, with chemical shifts influenced by the attached substituents and their position on the naphthalene ring. Aromatic carbons typically resonate in the 110-170 ppm range. oregonstate.edu

The assignments can be predicted based on substituent chemical shift (SCS) effects. datapdf.com

Methoxy-Substituted Carbons (C-2, C-7): The oxygen of the methoxy group strongly shields the attached carbon, shifting its signal upfield relative to other quaternary carbons. However, being directly attached to an electronegative atom, they appear downfield compared to unsubstituted carbons.

Bromo-Substituted Carbons (C-1, C-6): Carbons directly bonded to bromine experience a "heavy atom effect," which can lead to significant shielding (an upfield shift) that is often poorly predicted by standard computational methods. stackexchange.com This effect complicates simple additive models for predicting their chemical shifts.

Protonated Aromatic Carbons (C-3, C-4, C-5, C-8): Their shifts are influenced by their position relative to the electron-donating methoxy and electron-withdrawing bromo groups.

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are typically found in the 130-140 ppm range, similar to the parent naphthalene (C-9 at 133.55 ppm). datapdf.com

Methoxy Carbons (-OCH₃): The carbon atoms of the methoxy groups themselves are expected to appear in the 55-60 ppm region. nih.gov

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, CH₃, and quaternary carbons, aiding in definitive assignments. libretexts.org

Table 2. Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.
Carbon PositionCarbon TypePredicted Chemical Shift (δ, ppm)
-OCH₃CH₃56-58
C-3, C-8CH105-110
C-1, C-6C-Br115-120
C-5CH128-132
C-4CH130-134
C-4a, C-8aC (Quaternary)133-137
C-2, C-7C-O155-158

Heteronuclear NMR (e.g., ¹⁹F, ³¹P, ⁷⁷Se) in Derivatized Systems

The bromine atoms at the 1- and 6-positions serve as functional handles for further chemical modification, allowing for the introduction of NMR-active nuclei such as ¹⁹F, ³¹P, or ⁷⁷Se. Studying these derivatives via heteronuclear NMR provides a powerful probe into the electronic environment of the naphthalene system.

¹⁹F NMR: Fluoroaromatic derivatives could be synthesized from this compound, for example, via a nucleophilic aromatic substitution reaction after conversion of the bromo groups to more reactive functionalities. ¹⁹F NMR is highly sensitive and exhibits a wide chemical shift range, making it an excellent tool for detecting subtle changes in the electronic structure. The ¹⁹F chemical shifts and ¹³C-¹⁹F coupling constants would provide detailed information about the electronic effects transmitted through the naphthalene scaffold. mdpi.com

³¹P NMR: Phosphine-containing derivatives can be prepared, for instance, through a palladium-catalyzed cross-coupling reaction. ³¹P NMR spectroscopy is routinely used to characterize such compounds. The ³¹P chemical shift is highly sensitive to the steric and electronic environment of the phosphorus atom. nih.gov For example, coordination of a phosphine-derivatized naphthalene to a transition metal would result in a significant downfield shift of the phosphorus signal in the ³¹P NMR spectrum, providing insight into the ligand's coordination properties. researchgate.net

⁷⁷Se NMR: Organoselenium derivatives can be synthesized by reacting a lithiated intermediate of the parent compound with elemental selenium. The ⁷⁷Se nucleus (spin ½, 7.63% natural abundance) has an exceptionally wide chemical shift range of over 3000 ppm, making it a highly sensitive probe of its local environment. huji.ac.ilresearchgate.net The ⁷⁷Se chemical shift would be indicative of the electronic nature of the naphthalene system and could be used to study intramolecular interactions and conformational dynamics. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of weak, non-covalent interactions.

π-π Stacking: The planar aromatic naphthalene cores are likely to arrange in stacks, driven by favorable π-π stacking interactions. nih.gov This is a common packing motif for polycyclic aromatic hydrocarbons, where dispersion forces play a dominant role. nih.gov The stacking is often in a parallel-displaced or herringbone arrangement to minimize repulsion. benthamopenarchives.comresearchgate.net

Halogen Bonding: The bromine atoms are capable of forming halogen bonds, which are attractive interactions between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site. nih.gov In this structure, potential halogen bond acceptors include the oxygen atoms of the methoxy groups or the π-system of an adjacent naphthalene ring (Br···O or Br···π interactions). These interactions can significantly influence the supramolecular architecture. researchgate.net

Conformational Analysis in the Crystalline Phase

While the naphthalene ring itself is a rigid and planar system, the orientation of its substituents can vary.

Naphthalene Core: The fused bicyclic aromatic system is expected to be essentially planar, although minor deviations from planarity can occur due to steric strain imposed by bulky substituents. nih.gov

Table 3. Representative Torsion and Dihedral Angles from Crystal Structures of 2,7-Dimethoxynaphthalene (B1218487) Derivatives.
CompoundAngle TypeAtoms InvolvedAngle (°)Reference
1,8-dibenzoyl-2,7-dimethoxynaphthaleneDihedral AngleBenzene (B151609) Ring vs. Naphthalene Ring83.59 iucr.org
1-(2-naphthoyl)-2,7-dimethoxynaphthaleneTorsion AngleC10-C1-C11-O1-68.55 nih.gov
1-(2-fluorobenzoyl)-2,7-dimethoxynaphthaleneDihedral AngleBenzene Ring vs. Naphthalene Ring86.52 nih.gov
2,7-diethoxy-1,8-bis(4-nitrobenzoyl)naphthaleneDihedral AngleBenzene Ring vs. Naphthalene Ring77.17 iucr.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within conjugated polymers. nih.gov For polymers incorporating 2,7-dialkoxynaphthalene units, the UV-Vis spectrum typically reveals important information about the extent of π-conjugation and intramolecular charge-transfer (ICT) interactions.

In studies of analogous conjugated copolymers, such as those based on 2,3-dialkoxynaphthalene or naphthalene-2,7-diol derivatives, the absorption spectra generally exhibit two main features. researchgate.netnih.gov A higher-energy absorption band, often observed below 350 nm, is attributed to π–π* transitions within the aromatic naphthalene and comonomer units. A lower-energy, broader absorption band at longer wavelengths is typically assigned to ICT transitions between electron-donating (like the dialkoxynaphthalene unit) and electron-accepting moieties within the polymer backbone. nih.gov

The position of the absorption maximum (λmax) is highly sensitive to the polymer's chemical structure and conformation. For instance, in a study of copolymers of naphthalene-2,7-diol dimethacrylate, a distinct absorption profile was observed that differed from its 2,3-substituted analogue, highlighting the influence of the substitution pattern on electronic properties. researchgate.net Similarly, research on other dialkoxynaphthalene-based polymers shows that the choice of solvent can influence the absorption spectra, with red-shifted peaks in certain solvents suggesting increased polymer aggregation or a more planar conformation in the ground state. nih.govmdpi.com The absorption edge, determined from the onset of the low-energy band, is often used to calculate the optical band gap (Egopt) of the material. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for Analogous Naphthalene-Based Copolymers
Polymer SystemSolventπ–π* Transition (λmax, nm)ICT Transition (λmax, nm)Optical Band Gap (Egopt, eV)Reference
PEHONDTBT (2,3-dialkoxynaphthalene-based)Chloroform~330488-489 (in THF)2.15 (film) nih.gov
Naphthalene-2,7-diol dimethacrylate-NVP copolymerNot SpecifiedDistinct absorption bands observedNot Reported researchgate.net
1,4-diisopropoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenePMMA matrixRed-shifted absorption observedNot Reported nih.gov

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the emissive properties of materials and is critical for evaluating their potential in applications such as organic light-emitting diodes (OLEDs). When a conjugated polymer is photoexcited, it can relax to the ground state by emitting a photon, and the resulting spectrum provides information about the energy of the excited state and the material's color of emission.

Research on copolymers derived from naphthalene-2,7-diol dimethacrylate demonstrates that the 2,7-linkage pattern is particularly effective for achieving strong luminescence. researchgate.netresearchgate.net These materials exhibit significant photoluminescence, whereas analogous copolymers with a 2,3-naphthalene linkage show no emission, underscoring the critical role of the monomer's isomeric structure. researchgate.net The PL spectra of these copolymers typically show broad emission bands, with the position of the emission maximum (λem) determining the color of the emitted light. researchgate.net

The PL quantum yield (ΦPL), which measures the efficiency of the emission process, is a key parameter. For some blue-emissive copolymers incorporating 2,7-disubstituted units, high fluorescence quantum efficiencies have been reported. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, can also provide insight into the geometric relaxation of the polymer chain in the excited state. The development of materials that emit across the visible spectrum, including white light, can sometimes be achieved by blending different fluorescent polymers or molecules. beilstein-journals.org

Table 2: Representative Photoluminescence (PL) Data for Analogous Naphthalene-Based Polymers
Polymer SystemMediumExcitation (λex, nm)Emission (λem, nm)Fluorescence Quantum Yield (ΦPL)Reference
Naphthalene-2,7-diol dimethacrylate-NVP copolymerSolution450~510-542 (Green-Yellow)Not Reported researchgate.netresearchgate.net
Poly(dialkoxynaphthalene-2,6-diyl) derivativesChloroformNot ReportedBlue Emission0.70–1.00 researchgate.net
PNP1-4 (2,7-dithienylphenanthrene-based)SolutionNot Reported453-463 (Deep Blue)up to 17% rsc.org

Other Advanced Spectroscopic and Analytical Techniques

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.comlcms.cz The principle of GPC involves separating polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. Larger molecules elute faster, while smaller molecules penetrate the pores and elute later. shimadzu.com

For polymers derived from this compound, GPC analysis would provide crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). rsc.org These parameters are critical as they directly influence the polymer's physical properties, such as solubility, viscosity, thermal stability, and film-forming ability. A high molecular weight is often desirable for achieving robust thin films, while a low PDI indicates a more uniform polymer chain length, which can lead to more predictable and reproducible material properties.

In studies of various naphthalene-based polyesters and conjugated copolymers, GPC is routinely used to confirm successful polymerization and to quantify the resulting molecular weights. rsc.orgresearchgate.net For example, GPC analysis of conjugated copolymers containing 2,7-dithienylphenanthrene units revealed high weight-average molecular weights in the range of 36.5–152.0 kDa with PDI values of 2.5–3.0. rsc.org

Table 3: GPC Data for Representative Naphthalene-Containing Polymers
Polymer SystemNumber-Average Mn (kDa)Weight-Average Mw (kDa)Polydispersity Index (PDI = Mw/Mn)Reference
PNP1-4 CopolymersNot explicitly separated36.5 - 152.02.5 - 3.0 rsc.org
Poly(butylene naphthalate) (PBN)~19.0Not ReportedNot Reported researchgate.net
Guanidinylated poly(amido amine)Not Reported24.66Not Reported nih.gov

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. researchgate.net For polymeric materials derived from this compound, SEM is essential for characterizing the quality of thin films, which is critical for their performance in electronic devices.

SEM analysis provides high-resolution images that can reveal details about film uniformity, continuity, and the presence of defects such as pinholes or cracks. acs.org The morphology of the polymer film, including the degree of crystallinity and the packing of polymer chains, can be inferred from SEM images. For instance, SEM has been used to show that perovskite films deposited on various naphthalene disulfonate-modified substrates display densely packed and homogeneous surface morphologies, which is advantageous for device performance. acs.org In other studies, SEM is used to observe how changes in processing conditions, such as annealing temperature, affect the surface structure and grain size of thin films. researchgate.net Plasma-polymerized naphthalene films have themselves been characterized as amorphous, smooth, and highly transparent to electrons, making them suitable as support films in electron microscopy. nih.govresearchgate.net

When chiral units are incorporated into a polymer backbone, techniques like polarimetry and Circular Dichroism (CD) spectroscopy become vital for characterizing their chiroptical properties. CD measures the differential absorption of left- and right-circularly polarized light, providing unique information about the stereochemistry and conformation of chiral molecules. rsc.org

If chiral side chains were attached to a polymer derived from this compound, or if the polymer itself adopted a helical conformation, it would be expected to exhibit a distinct CD spectrum. The appearance of positive or negative signals in a CD spectrum, known as Cotton effects, can be used to determine the absolute configuration of chiral centers or the preferred helical screw sense (handedness) of the polymer chain. nih.govresearchgate.net

Studies on optically active poly(naphthalene-1,4-diyl) and polymers based on chiral binaphthyl units demonstrate the power of CD spectroscopy. nih.govresearchgate.net In these systems, the CD spectra provide direct evidence of a preferred-handed helical conformation in solution or in the solid state. nih.gov The intensity and shape of the CD signals are sensitive to the polymer's environment, such as solvent and temperature. Furthermore, materials that exhibit CD may also show Circularly Polarized Luminescence (CPL), which is the differential emission of left- and right-circularly polarized light, a property of great interest for applications in 3D displays and spintronics. rsc.orgrsc.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 1,6 Dibromo 2,7 Dimethoxynaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1,6-Dibromo-2,7-dimethoxynaphthalene, DFT calculations can elucidate its geometric and electronic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

The optimized geometry is crucial for understanding the steric and electronic effects of the substituents. The methoxy (B1213986) (-OCH3) groups at the 2 and 7 positions are expected to be nearly coplanar with the naphthalene (B1677914) ring to maximize resonance effects, although some out-of-plane deviation might occur due to steric hindrance with adjacent protons. The bromine atoms at the 1 and 6 positions will have specific C-Br bond lengths that can be accurately predicted. The energetic profile, including the total electronic energy and the stability of different conformers (e.g., orientations of the methoxy groups), can also be determined.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

Parameter Predicted Value
C-Br Bond Length (Å) 1.90 - 1.92
C-O Bond Length (Å) 1.35 - 1.37
Naphthalene Ring C-C Bond Lengths (Å) 1.37 - 1.43
C-O-C Bond Angle (°) 117 - 119

Note: The data in this table is illustrative and represents typical values for similar substituted naphthalenes based on DFT calculations, as specific literature data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and its electronic excitation properties. researchgate.netresearchgate.net

For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing (via inductive effect) and π-donating (via resonance) bromine atoms will also influence the FMO energies. DFT calculations can provide precise energy values for the HOMO, LUMO, and the resulting energy gap. The spatial distribution of these orbitals can also be visualized, showing that the HOMO is likely localized on the naphthalene ring and the methoxy groups, while the LUMO may have significant contributions from the carbon atoms of the naphthalene core. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.0
LUMO -1.0 to -1.5

Note: These values are representative based on DFT studies of similarly substituted naphthalenes and are for illustrative purposes. researchgate.netsamipubco.com

Charge density distribution analysis provides insights into the electronic landscape of a molecule, revealing how electrons are distributed among the atoms. This is crucial for understanding a molecule's reactivity, intermolecular interactions, and properties like the dipole moment. Methods such as Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. mdpi.comnih.gov It is widely used to predict UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions characteristic of aromatic systems. The substituents (bromo and methoxy groups) are known to cause a bathochromic (red) shift in the absorption spectrum of naphthalene. TD-DFT can quantify this effect and help in the interpretation of experimental spectroscopic data.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative Data)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 ~3.8 ~326 > 0.1

Note: This data is illustrative, representing typical TD-DFT results for substituted naphthalenes.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. While the naphthalene core is rigid, the methoxy groups possess rotational freedom around the C-O bonds. MD simulations can explore the conformational landscape of these substituents, revealing the most populated conformations and the energy barriers between them. This is particularly useful for understanding how the molecule behaves in different environments, such as in solution. A study on the dynamics of carbon-bromine bond dissociation in a radical anion of 1-bromo-2-methylnaphthalene highlights the utility of dynamic simulations in understanding the behavior of brominated naphthalenes. mdpi.com

Quantum-Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum-chemical calculations are invaluable for predicting and interpreting various types of spectra. Beyond UV-Vis spectra from TD-DFT, DFT calculations can predict vibrational frequencies, which are essential for interpreting Infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, and vibrations associated with the C-Br and C-O bonds.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign the resonances in the NMR spectra.

Advanced Materials Science Applications of 1,6 Dibromo 2,7 Dimethoxynaphthalene Derivatives

Building Blocks for Organic Semiconductors

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic semiconductors due to their extended π-conjugated systems, which facilitate charge transport. rsc.org The synthesis of complex PAHs often involves the use of functionalized building blocks that can be coupled to create larger, planar structures with tailored optoelectronic properties. rsc.org While direct applications of 1,6-dibromo-2,7-dimethoxynaphthalene itself in semiconductor devices are not extensively documented, its role as a precursor to larger PAH systems positions it as a fundamental component in the development of materials for organic electronics. nih.gov The dibromo functionality allows for the extension of the π-system through reactions like Suzuki or Stille coupling, a common strategy in the synthesis of organic semiconductors.

Organic light-emitting diodes (OLEDs) are a prominent technology in modern displays and lighting, relying on the electroluminescent properties of organic semiconductor materials. The performance of an OLED, including its efficiency, color purity, and operational lifetime, is intrinsically linked to the molecular structure of the emitter and other materials in the device stack. Boron-doped polycyclic aromatic hydrocarbons, for instance, have shown particular promise as OLED emitters. researchgate.net The synthesis of such complex PAHs can be envisioned starting from precursors like dibrominated naphthalenes. By serving as a foundational unit for the construction of larger, custom-designed PAHs, this compound derivatives are indirectly linked to the development of new emitter materials for OLEDs.

Organic photovoltaics, or solar cells, harness sunlight to generate electricity using organic semiconductor materials as the active layer. The efficiency of OPVs is highly dependent on the light-absorbing properties and charge-transport characteristics of the donor and acceptor materials. Polycyclic aromatic hydrocarbons are frequently employed in these roles due to their strong absorption in the solar spectrum and their ability to form ordered structures that facilitate charge separation and transport. nih.gov The ability to construct elaborate PAH architectures from smaller, functionalized precursors is key to optimizing these properties. Therefore, this compound derivatives can be considered as foundational building blocks for the synthesis of the larger, conjugated molecules required for high-performance organic solar cells.

Organic field-effect transistors are essential components of flexible and printed electronics, with the organic semiconductor being the critical element that governs device performance. The charge carrier mobility of the semiconductor is a key parameter, and it is highly influenced by the molecular packing and electronic coupling between adjacent molecules in the solid state. nih.gov Naphthalene-based materials, specifically core-substituted naphthalene (B1677914) diimides, have been investigated for their potential in organic electronics. jlu.edu.cn The synthesis of such complex structures often begins with functionalized naphthalene cores. Through chemical modification, derivatives of this compound can be used to create larger, planar PAHs with the necessary intermolecular interactions for efficient charge transport in OFETs.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused-Ring Systems

The rigid, planar structure of the naphthalene core in this compound makes it an excellent starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons and fused-ring systems. The bromine atoms provide convenient handles for intramolecular and intermolecular cyclization reactions, allowing for the construction of additional aromatic rings.

Phenalenone and its derivatives are a class of polycyclic aromatic ketones with interesting photophysical properties and have been investigated for various applications. The synthesis of complex phenalenone structures can be achieved through multi-step organic reactions starting from functionalized naphthalene precursors. A notable example, while utilizing a closely related isomer, is the synthesis of haemocorin (B1219267) aglycone, a phenalenone derivative, from 2,7-dibromo-3,6-dimethoxynaphthalene. nih.gov This synthesis underscores the utility of dibromo-dimethoxynaphthalene scaffolds in constructing the intricate tricyclic phenalenone core. The synthetic pathway typically involves the introduction of a three-carbon chain onto the naphthalene ring, followed by intramolecular cyclization and oxidation to form the phenalenone system.

The incorporation of heteroatoms, such as silicon (in siloles) and phosphorus (in phospholes), into polycyclic aromatic frameworks can significantly alter their electronic and optical properties. This strategy has been employed to create novel materials for organic electronics. Research has demonstrated the construction of dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP) systems. While the specific precursor in the documented synthesis was derived from 2,6-dibromo-3,7-dimethoxynaphthalene, the general synthetic strategy is applicable to other isomers like this compound. The synthesis involves an initial Suzuki-Miyaura cross-coupling to attach phenyl groups, followed by demethylation and subsequent reactions to introduce the silane (B1218182) or phosphine (B1218219) oxide moieties. The final step is a metal-catalyzed intramolecular dehydrogenative cyclization to form the fused silole or phosphole rings.

Formation of Acenequinone Precursors

The transformation of 2,7-dimethoxynaphthalene (B1218487) derivatives, including this compound, into quinone structures is a key step in the synthesis of acenequinones, which are important intermediates for organic electronic materials. The conversion typically involves the oxidation of the naphthalene core.

Research has shown that substituted naphthaquinones can be prepared by the oxidation of 2,7-dimethoxynaphthalene derivatives using oxidizing agents such as chromic acid. In a reinvestigation of the oxidation of this compound, a novel bromonaphthaquinone was successfully synthesized. researchgate.net The general strategy often requires a preliminary demethylation of the methoxy (B1213986) groups to yield the corresponding diol (dihydroxynaphthalene), which is more susceptible to oxidation. Subsequent treatment with an appropriate oxidizing agent, such as Fremy's salt or sodium periodate, converts the diol into the corresponding naphthoquinone. mdpi.comreddit.comnih.gov These resulting naphthoquinones are direct precursors that can be further elaborated through annulation reactions to form higher-order acenequinones.

Development of Chiral Polymeric Materials

Dibromo-dimethoxynaphthalene isomers are crucial monomers for creating advanced polymeric materials with tailored three-dimensional structures and optical properties. While various isomers can be employed, recent research into multilayer 3D chiral polymers has notably utilized the 1,8-dibromo-2,7-dimethoxynaphthalene isomer due to its specific geometry, which facilitates the formation of unique helical superstructures.

Synthesis of Multilayer 3D Chiral Polymers

The synthesis of multilayer 3D chiral polymers from dibromo-dimethoxynaphthalene derivatives is primarily achieved through palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura polycoupling. nsf.gov In this approach, a derivative such as 1,8-dibromo-2,7-dimethoxynaphthalene is reacted with a co-monomer containing multiple boronic acid or boronate ester groups, for instance, 2,2’-(2,7-naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]. mdpi.com

The polymerization is conducted in the presence of a chiral palladium catalyst, such as Pd[S-BINAP]Cl₂, which induces a specific chirality in the resulting polymer backbone. mdpi.com This process leads to the formation of structurally complex polymers with high molecular weights and defined helical conformations. These polymers are characterized by a multilayered arrangement of aromatic units, creating a unique chiral environment. nsf.gov The properties of these polymers can be systematically tuned by varying the monomers and the catalytic system.

Below is a table summarizing the characteristics of representative multilayer 3D chiral polymers synthesized using this methodology.

Polymer IDDibromo MonomerBoronic Ester MonomerCatalystWeight-Average Molecular Weight (Mw)Number-Average Molecular Weight (Mn)Polydispersity Index (PDI)Optical Rotation [α]D²⁰
Polymer A1,8-dibromo-2,7-dimethoxynaphthaleneBenzene-1,3,5-triboronic acid derivativePd(S-BINAP)Cl₂72,32151,1351.41-7.1
Polymer B1,8-dibromonaphthaleneBenzene-1,3,5-triboronic acid derivativePd(S-BINAP)Cl₂53,13640,8541.30+15.2
Polymer 5A1,8-dibromonaphthalene2,2′-(2,7-Naphthalenediyl)bis[...]Pd[S-BINAP]Cl₂---+24

Data synthesized from research findings on multilayer 3D chiral polymers. nsf.govmdpi.com

Aggregation-Induced Emission (AIE) and Polarization (AIP) Phenomena

A significant feature of the multilayer 3D chiral polymers derived from 1,8-dibromo-2,7-dimethoxynaphthalene is their exhibition of aggregation-induced emission (AIE) and aggregation-induced polarization (AIP). mdpi.comnih.gov AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. tdl.org

In these chiral polymers, the complex, multilayered structure enhances the AIE effect. mdpi.com As aggregates form, the polymer chains are forced into rigid conformations, leading to a significant increase in fluorescence intensity. Furthermore, the inherent chirality of the polymers gives rise to AIP, where the enhanced emission is also circularly polarized. This dual AIE and AIP activity makes these materials highly promising for applications in chiral sensing and circularly polarized light-emitting devices. nih.gov The luminescence properties are robust, with some polymers showing a pronounced AIE phenomenon across a wide range of solvent mixtures. tdl.org

Probes and Sensing Technologies

The unique structural and photophysical properties of materials derived from this compound provide a strong foundation for the development of advanced probes and sensors.

Design of BODIPY-based Probes

Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent probes known for their sharp absorption and emission peaks, high quantum yields, and excellent photostability. While direct synthesis from this compound is not widely documented, its structure is suitable for designing novel BODIPY probes with extended π-conjugation.

A plausible design strategy involves the functionalization of the naphthalene core to create a suitable precursor for BODIPY synthesis. Standard BODIPY synthesis involves the condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, followed by complexation with boron trifluoride. nih.govresearchgate.net The this compound scaffold could be converted into a naphthaldehyde derivative through a formylation reaction (e.g., Vilsmeier-Haack reaction) at one of the reactive aromatic positions. This resulting naphthaldehyde, featuring the dibromo-dimethoxy-substituted core, could then be used as the central building block in a condensation reaction to yield a naphthalene-fused BODIPY dye. The incorporation of the naphthalene unit would be expected to red-shift the absorption and emission wavelengths of the BODIPY core, while the bromo-substituents would offer sites for further functionalization, enabling the probe to be tailored for specific sensing applications.

Fluorescent and Optoelectronic Sensor Applications

Polymers derived from dibromo-dimethoxynaphthalene isomers are prime candidates for use in high-performance fluorescent and optoelectronic sensors. mdpi.comnih.gov The inherent fluorescence of the naphthalene units, combined with the AIE properties of the 3D chiral polymers, allows for the design of "turn-on" fluorescent sensors with high sensitivity and low background noise. tdl.org

These materials have been investigated for the enantioselective recognition of small chiral molecules. For example, chiral polymers based on binaphthalene derivatives have demonstrated the ability to selectively detect one enantiomer of phenylalaninol over the other, with a significant fluorescence enhancement that can be observed by the naked eye under UV light. nih.govdocumentsdelivered.com This capability is critical for applications in pharmaceutical analysis and asymmetric catalysis.

Furthermore, the ordered, multilayered structure and chiroptical properties of these polymers make them suitable for optoelectronic applications. rsc.org The ability to interact with and modulate polarized light suggests potential uses in chiroptical switches, data storage, and advanced display technologies. mdpi.com The combination of chirality, AIE, and robust polymer architecture provides a versatile platform for creating next-generation sensing and optoelectronic devices.

Supramolecular Assemblies and Non Covalent Interactions Involving 1,6 Dibromo 2,7 Dimethoxynaphthalene Scaffolds

Molecular Recognition and Host-Guest Chemistry

No studies have been identified that specifically investigate the role of 1,6-Dibromo-2,7-dimethoxynaphthalene as either a host or a guest molecule in molecular recognition events. Research in host-guest chemistry often utilizes naphthalene (B1677914) derivatives, but the specific substitution pattern of 1,6-dibromo-2,7-dimethoxy has not been a subject of published research in this context. Therefore, no experimental data on its binding affinities, association constants, or selectivity for specific guest molecules is available.

π-π Stacking Interactions in Crystalline Architectures

While the crystal structures and π-π stacking interactions of numerous naphthalene derivatives have been characterized, a crystallographic study of this compound is not available in the current body of scientific literature. The analysis of related compounds, such as other isomers of di(bromomethyl)naphthalene, reveals the presence of π-π stacking interactions influencing their solid-state packing. researchgate.net However, without a determined crystal structure for this compound, a detailed description of its specific π-π stacking motifs, including intermolecular distances and geometric arrangements, cannot be provided.

Halogen Bonding in Self-Assembled Systems

The bromine atoms on the this compound scaffold have the potential to participate in halogen bonding, a directional non-covalent interaction. Studies on related molecules, such as 1,2-dibromo-4,5-dimethoxybenzene, have demonstrated the significant role of bromine-mediated halogen bonds in directing crystal architecture. nih.gov Despite this, there are no published reports on the formation of co-crystals or self-assembled systems where this compound acts as a halogen bond donor. Consequently, there is no experimental data, such as bond lengths or angles, for halogen-bonded adducts of this specific compound.

Construction of Mechanically Interlocked Molecules (MIMs) and Molecular Machines

Dialkoxynaphthalene units are known to be effective π-electron-rich components in the template-directed synthesis of mechanically interlocked molecules like catenanes and rotaxanes. nih.govwikipedia.org These units can form strong donor-acceptor interactions with electron-deficient partners, which is a key strategy in the assembly of MIMs. nih.gov However, a specific search for the incorporation of the this compound scaffold into such architectures has not yielded any results. Therefore, there are no examples of rotaxanes, catenanes, or molecular machines that utilize this particular building block.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A comprehensive review of available scientific literature reveals no significant research findings or contributions directly attributed to 1,6-Dibromo-2,7-dimethoxynaphthalene. The compound is mentioned in a limited capacity as a potential, but not extensively studied, derivative. There are no detailed reports on its synthesis, characterization, or application in any field of chemical science.

Emerging Trends and Unexplored Research Avenues

Given the lack of foundational research, there are no "emerging trends" associated with this compound. The primary unexplored research avenue is the very synthesis and characterization of the compound itself. Future work would need to establish a reliable synthetic route and fully characterize the molecule using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Potential for Further Functionalization and Application Development

The potential for further functionalization and application development of this compound is entirely speculative at this stage. The presence of two bromine atoms suggests potential for cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules for materials science and medicinal chemistry. The dimethoxy groups could also be subject to demethylation to yield the corresponding diol, opening up another avenue for derivatization. However, without any foundational knowledge of the compound's properties and reactivity, any discussion of its potential remains theoretical.

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